![molecular formula C19H22F2N4OS B2569845 5-((3,4-ジフルオロフェニル)(3-メチルピペリジン-1-イル)メチル)-2-エチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール CAS No. 886905-62-0](/img/structure/B2569845.png)
5-((3,4-ジフルオロフェニル)(3-メチルピペリジン-1-イル)メチル)-2-エチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H22F2N4OS and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. For instance, derivatives similar to 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated a library of triazole compounds for their cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer). Some derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin and Cisplatin, indicating their potential as effective anticancer agents .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound A | 2 | MCF-7 |
Compound B | 5 | MCF-7 |
Doxorubicin | 0.64 | MCF-7 |
Cisplatin | 14 | MCF-7 |
Antimicrobial Properties
The thiazole and triazole structures are known for their antimicrobial activities. Compounds with these scaffolds have been synthesized and tested against various microorganisms.
Case Study: Antimicrobial Screening
In a recent study, several triazole derivatives were synthesized and screened for antimicrobial activity. Among them, some compounds showed moderate activity against Gram-positive and Gram-negative bacteria .
Compound | Activity (Zone of Inhibition) | Microorganism |
---|---|---|
Compound C | 15 mm | Staphylococcus aureus |
Compound D | 10 mm | Escherichia coli |
Biological Targets
The compound may modulate the activity of certain enzymes or ion channels due to its structural compatibility with binding sites . This interaction can lead to altered cellular signaling pathways that contribute to its therapeutic effects.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest that triazole derivatives generally exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors in the body. For instance, molecules containing a piperidine ring, like the one in this compound, are often involved in interactions with neurotransmitter receptors .
Mode of Action
The interaction of the compound with its target could lead to changes in the conformation of the receptor, which could subsequently alter the signal transduction pathways within the cell .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific target of the compound. It’s possible that the compound could influence pathways related to neurotransmission, given the presence of the piperidine ring .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by various factors such as its chemical structure and the route of administration. The presence of fluorine atoms could potentially affect the compound’s metabolic stability .
生物活性
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20F2N4OS, with a molecular weight of 386.44 g/mol. The presence of the difluorophenyl and piperidinyl groups contributes to its unique biological profile.
The biological activity of 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole core allows for effective binding to these targets, modulating their activity and leading to potential therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A study on triazole derivatives reported that certain compounds showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM against colon and breast cancer cells .
Antimicrobial Activity
The thiazole and triazole derivatives have been noted for their antimicrobial properties:
- Compounds analogous to 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown efficacy against pathogenic bacteria .
Antioxidant Activity
Studies have also highlighted the antioxidant capabilities of similar thiazole derivatives:
- In vitro assays demonstrated that certain derivatives exhibit significant antioxidant activity with IC50 values lower than standard antioxidants like ascorbic acid .
Case Studies
特性
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-4-5-11(2)10-24)12-6-7-13(20)14(21)9-12/h6-7,9,11,16,26H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJPJMIIFVZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。